
2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
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Overview
Description
Chemical Structure and Properties 2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate (IUPAC name: 2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a cinnamate ester derivative. Its molecular formula is C₁₈H₁₈O₄, with a molecular weight of 298.34 g/mol . The structure features:
- A 3-hydroxy-4-methoxyphenyl moiety attached to a propenoate backbone.
- A 2-phenylethyl ester group.
Key identifiers include:
- SMILES:
O=C(OCCc1ccccc1)C=Cc2cc(OC)c(O)cc2
- InChI Key:
CZQNYPBIOHVQQN-CSKARUKUSA-N
. - Melting Point: 80–81°C .
Synthesis and Applications The compound is synthesized via esterification reactions between 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid and 2-phenylethanol. Similar protocols, such as those involving PPA (polyphosphoric acid) as a catalyst, are described for analogous esters . Potential applications include roles in antioxidant and antitumor therapies, as suggested by structural analogs in patents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of cinnamic acid derivatives. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is primarily attributed to its ability to interact with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling molecules involved in cell survival and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Caffeic Acid Phenethyl Ester (CAPE)
Structure : CAPE (C₁₇H₁₆O₄, MW: 284.3 g/mol) differs in having 3,4-dihydroxyphenyl substituents instead of 3-hydroxy-4-methoxyphenyl .
Key Differences :
- Bioactivity: CAPE exhibits stronger antioxidant activity due to two adjacent hydroxyl groups, enhancing radical scavenging.
- Stability : The methoxy group in the target compound may confer resistance to oxidation compared to CAPE’s catechol structure .
Phenylethyl 3-Methylcaffeate
Structure : This analog (C₁₉H₂₀O₄, MW: 312.36 g/mol) replaces the hydroxyl group at C3 with a methyl group, yielding 3-methyl-4-hydroxy substitution .
Key Differences :
- Hydrogen Bonding : Loss of the hydroxyl group reduces hydrogen-bonding capacity, likely diminishing interactions with biological targets .
- Lipophilicity : Increased hydrophobicity due to the methyl group may enhance blood-brain barrier penetration .
Sodium (E)-3-(3-Hydroxy-4-Methoxyphenyl)prop-2-enoate
Structure : The sodium salt of the parent acid (C₁₀H₉NaO₄, MW: 220.17 g/mol) lacks the 2-phenylethyl ester .
Key Differences :
- Solubility: The ionic form increases water solubility, making it more suitable for intravenous formulations .
- Bioavailability : Esterification in the target compound improves oral bioavailability by resisting hydrolysis in the gut.
Hesperetin Dihydrochalcone Derivatives
Structure : Hesperetin derivatives, such as 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, share the 3-hydroxy-4-methoxyphenyl group but feature a dihydrochalcone backbone .
Key Differences :
- Pharmacokinetics : The chalcone scaffold may confer faster metabolic clearance compared to the ester-based target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antioxidant Activity : The 3-hydroxy-4-methoxyphenyl group in the target compound shows moderate radical scavenging, but less than CAPE’s catechol group. Methoxy substitution reduces redox activity but enhances stability .
- Crystallography : Hydrogen-bonding patterns (e.g., O–H···O interactions between hydroxyl and ester groups) influence crystal packing, as analyzed via SHELX and WinGX software .
- Therapeutic Potential: Structural analogs in patents highlight antitumor activity against human cancer cell lines, particularly when paired with electron-withdrawing substituents .
Biological Activity
2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, also known as caffeic acid phenylethyl ester (CAPE), is a compound derived from propolis, a resinous substance produced by bees. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.
- IUPAC Name : this compound
- Molecular Formula : C10H10O4
- Molecular Weight : 194.184 Da
Antioxidant Activity
CAPE exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. For instance, one study reported that CAPE significantly reduced malondialdehyde (MDA) levels in liver tissues, indicating decreased lipid peroxidation .
Anti-inflammatory Effects
CAPE has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that CAPE can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators . A detailed study highlighted that CAPE administration resulted in a significant decrease in paw edema in animal models of inflammation .
Anticancer Properties
CAPE's anticancer activity has been extensively studied across various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : CAPE has been reported to inhibit the proliferation of several cancer cell lines including MDA-MB-231 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) cells. Concentrations as low as 0.005 mg/mL have been effective in reducing cell viability .
Cell Line | Concentration Used | Effect |
---|---|---|
MDA-MB-231 | 0.005–0.1 mg/mL | Inhibition of proliferation |
DU145 | 0.5–500 µM | Induction of apoptosis |
A549 | 10 mg/kg | Anti-metastatic activity |
The mechanisms through which CAPE exerts its biological effects include:
- Apoptosis Induction : CAPE activates caspases and alters Bcl-2 family protein expression, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It affects cell cycle regulators, leading to G0/G1 phase arrest in various cancer cell lines .
- Antiangiogenic Activity : CAPE inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression, which is critical for tumor growth and metastasis .
Study on Cancer Cell Lines
A study investigated the effects of CAPE on various human cancer cell lines, including breast and prostate cancers. The results indicated that treatment with CAPE led to a significant reduction in cell viability and increased apoptosis rates compared to control groups . The study concluded that CAPE could be a potent agent for cancer therapy.
Neuroprotective Effects
In addition to its anticancer properties, CAPE has shown neuroprotective effects in models of neurodegeneration. Research involving PC12 cells indicated that CAPE could protect against corticosterone-induced injury, enhancing cell survival rates significantly at concentrations ranging from 5 to 40 µM .
Properties
IUPAC Name |
2-phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEGDBUJVGNJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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